molecular formula C14H15ClN2O2S B15096341 4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide CAS No. 928003-04-7

4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

Cat. No.: B15096341
CAS No.: 928003-04-7
M. Wt: 310.8 g/mol
InChI Key: WOUHAFIOLTVHRZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes an amino group at the 4-position and a 4-chlorophenyl ethyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- typically involves the reaction of 4-chlorophenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from ethanol to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the pH balance within cells, leading to various physiological effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-[2-(4-chlorophenyl)ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorophenyl ethyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other benzenesulfonamide derivatives .

Properties

CAS No.

928003-04-7

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

4-amino-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c15-12-3-1-11(2-4-12)9-10-17-20(18,19)14-7-5-13(16)6-8-14/h1-8,17H,9-10,16H2

InChI Key

WOUHAFIOLTVHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

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